L-sorbosone

Overview

Description

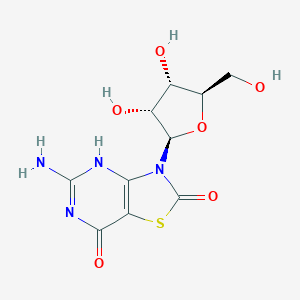

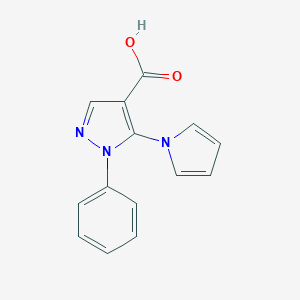

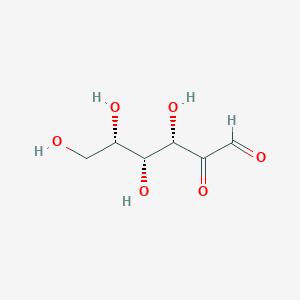

L-sorbosone is a chemical compound with the molecular formula C6H10O6 . It is an enantiomer of D-xylo-hexos-2-ulose . L-sorbosone is a key intermediate in the biosynthesis of 2-keto-L-gulonic acid, which is a direct precursor for the industrial-scale production of vitamin C .

Synthesis Analysis

L-sorbosone is synthesized by the enzyme L-sorbose 1-dehydrogenase . This enzyme catalyzes the oxidation of L-sorbose to form L-sorbosone . The enzyme is a key component in the biosynthesis of 2-keto-L-gulonic acid, a direct precursor for the industrial production of vitamin C .

Molecular Structure Analysis

The molecular structure of L-sorbosone is characterized by a molecular weight of 178.14 g/mol . The IUPAC name for L-sorbosone is (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal . The InChI and InChIKey for L-sorbosone are InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5+,6+/m0/s1 and DCNMIDLYWOTSGK-KVQBGUIXSA-N respectively .

Chemical Reactions Analysis

L-sorbosone is involved in the biosynthesis of 2-keto-L-gulonic acid, a direct precursor for the industrial production of vitamin C . The enzyme L-sorbose 1-dehydrogenase catalyzes the oxidation of L-sorbose to form L-sorbosone .

Physical And Chemical Properties Analysis

L-sorbosone has a molecular weight of 178.14 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 6, a Rotatable Bond Count of 5, an Exact Mass of 178.04773803 g/mol, a Monoisotopic Mass of 178.04773803 g/mol, a Topological Polar Surface Area of 115 Ų, a Heavy Atom Count of 12, and a Formal Charge of 0 .

Scientific Research Applications

Enzymatic Conversion to L-Ascorbic Acid : A novel enzyme, L-sorbosone dehydrogenase 1 (SNDH1), found in Ketogulonicigenium vulgare, can directly convert L-sorbosone to L-ascorbic acid (L-AA) and 2-keto-L-gulonic acid (2KGA) (Miyazaki, Sugisawa, & Hoshino, 2006).

Chemical Synthesis and Characterization : L-xylo-hexos-2-ulose (L-sorbosone) can be synthesized on a large scale and is characterized as a potential intermediate in L-ascorbic acid biosynthesis in some plants. Its purity has been determined using various chromatographic and spectroscopic techniques (Eycken et al., 1998).

Conversion in Plants : An NADP-dependent dehydrogenase in Phaseolus vulgaris L. and Spinacia oleracea L. can convert L-sorbosone to L-ascorbic acid, with specific molecular masses and kinetics observed for each plant (Loewus, Bedgar, Saito, & Loewus, 1990).

Genetic Studies and Expression in Bacteria : The gene encoding a membrane-bound L-sorbosone dehydrogenase (SNDH) from Acetobacter liquefaciens IFO 12258 was cloned and expressed in Gluconobacter oxydans, demonstrating its role in converting L-sorbosone to 2KGA (Shinjoh, Tomiyama, Asakura, & Hoshino, 1995).

Biosynthesis and Metabolism in Bacteria : L-sorbose is oxidized to 2KGA via a pathway involving L-sorbosone in bacteria such as Pseudomonas putida and Gluconobacter melanogenus. This includes the enzymes that catalyze the conversion of L-sorbose to L-sorbosone and further to 2KGA (Makover, Ramsey, Vane, Witt, & Wright, 1975).

Purification and Characterization of Enzymes : The purification of L-sorbose/L-sorbosone dehydrogenase from Ketogulonicigenium vulgare and the construction of a genomic library for further study of these enzymes have been achieved. This has applications in the production of Vitamin C (Xie, Zhang, Dou, Zhang, & Zhao, 2007).

Mechanism of Action

The enzyme L-sorbose 1-dehydrogenase, which catalyzes the formation of L-sorbosone, has a reversible disulfide bond between Cys295 and the catalytic Cys296 residues . This allows the enzyme to switch between oxidation and reduction states, resulting in opening or closing the substrate pocket . Moreover, the Cys296 residue is found to affect the NADP+ binding pose with the enzyme .

Future Directions

The study of L-sorbosone and its associated enzymes has potential implications for the industrial production of vitamin C . Understanding the structure and catalytic mechanism of the enzymes involved in the biosynthesis of L-sorbosone is essential for improving their performance . This could lead to more efficient methods for the production of vitamin C on an industrial scale .

properties

IUPAC Name |

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNMIDLYWOTSGK-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-sorbosone | |

CAS RN |

49865-02-3 | |

| Record name | Sorbosone, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049865023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SORBOSONE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA9VR049A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)